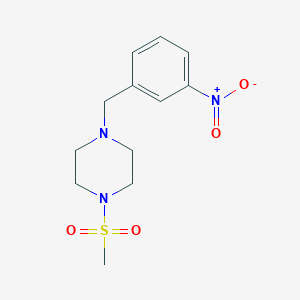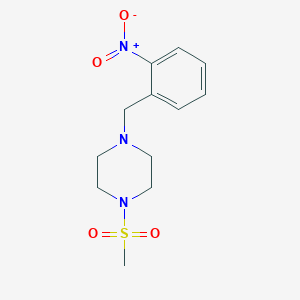
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide, commonly known as PTAD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAD belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.
Mécanisme D'action
The mechanism of action of PTAD is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. PTAD has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. PTAD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PTAD has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and neurons. PTAD has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, PTAD has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PTAD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. PTAD can be used as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets. However, PTAD also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, PTAD can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of PTAD. One area of future research is the identification of the molecular targets of PTAD and the elucidation of its mechanism of action. Another area of future research is the development of more potent and selective analogs of PTAD for use as chemical probes and potential therapeutics. Finally, the potential applications of PTAD in the treatment of various diseases, including diabetes and cancer, warrant further investigation.
Méthodes De Synthèse
PTAD can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction of the resulting Schiff base with acetyl chloride. The final product is obtained through the reaction of the resulting N-acetyl compound with phenyl isocyanate. The purity and yield of PTAD can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
PTAD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. PTAD has been studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets.
Propriétés
Formule moléculaire |
C17H14N2O3S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)18(13-8-4-2-5-9-13)16-15(21)19(17(22)23-16)14-10-6-3-7-11-14/h2-11,16H,1H3 |
Clé InChI |
VKBULPRZNBBWFY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
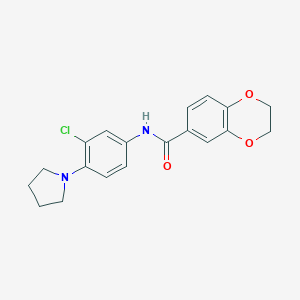
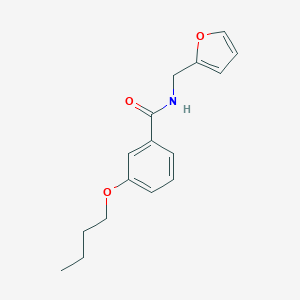
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
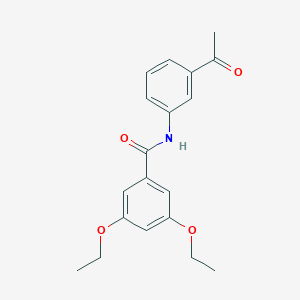

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
